5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole
Overview
Description
5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under basic conditions.
Oxadiazole Formation: The 1,2,4-oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives, such as esters or acid chlorides.
Coupling Reaction: The final step involves coupling the azetidine and oxadiazole moieties. This can be achieved through nucleophilic substitution reactions, where the chlorophenoxy group is introduced via a suitable chlorophenol derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazolidinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxazolidinones and other oxygenated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and oxadiazole moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of these targets. The chlorophenoxy group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole: Similar structure but lacks the chlorine atom, which may affect its binding properties and reactivity.
5-(Azetidin-3-yl)-3-((4-fluorophenoxy)methyl)-1,2,4-oxadiazole: Contains a fluorine atom instead of chlorine, potentially altering its electronic properties and biological activity.
Uniqueness
The presence of the chlorophenoxy group in 5-(Azetidin-3-yl)-3-((4-chlorophenoxy)methyl)-1,2,4-oxadiazole distinguishes it from other similar compounds. This group can significantly influence the compound’s reactivity, binding affinity, and overall biological activity, making it a unique candidate for various applications in research and industry.
Properties
IUPAC Name |
5-(azetidin-3-yl)-3-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c13-9-1-3-10(4-2-9)17-7-11-15-12(18-16-11)8-5-14-6-8/h1-4,8,14H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAPAZOMLGNJFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)COC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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